molecular formula C20H17NO6 B7750567 2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile

2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile

Cat. No.: B7750567
M. Wt: 367.4 g/mol
InChI Key: CKYAXNIDQFBPHE-UHFFFAOYSA-N
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Description

2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile is a synthetic compound that features a chromen-6-yl core substituted with a 3,4,5-trimethoxyphenyl group and an acetonitrile moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile typically involves multiple steps. One common synthetic route includes the Claisen–Schmidt condensation of 3,4,5-trimethoxyacetophenone with an appropriate aldehyde to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the desired chromen-6-yl structure . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-[4-Oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile can be compared to other compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin derivatives. These compounds also exhibit significant biological activities, particularly in anti-cancer applications . the unique chromen-6-yl core of this compound provides distinct structural and functional properties that may offer advantages in specific therapeutic contexts .

Similar Compounds

  • Colchicine
  • Combretastatin derivatives
  • Podophyllotoxin
  • Trimetrexate
  • Trimethoprim

Properties

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)chromen-6-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-23-18-8-12(9-19(24-2)20(18)25-3)17-11-15(22)14-10-13(26-7-6-21)4-5-16(14)27-17/h4-5,8-11H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYAXNIDQFBPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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